![molecular formula C17H18ClN7O2 B2979389 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1060206-23-6](/img/structure/B2979389.png)
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a chloro-methoxyphenyl group. The triazolo[4,3-b]pyridazine is a fused ring system that includes a triazole ring and a pyridazine ring . Piperazine is a six-membered ring containing two nitrogen atoms, and it is often used in pharmaceuticals due to its ability to increase solubility . The chloro-methoxyphenyl group is a phenyl ring substituted with a chlorine atom and a methoxy group, which could potentially contribute to the compound’s reactivity and polarity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The fused triazolo[4,3-b]pyridazine ring system could potentially contribute to the compound’s stability and reactivity . The piperazine ring could influence the compound’s solubility and bioavailability, while the chloro-methoxyphenyl group could affect its polarity and reactivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and their reactivity. The fused triazolo[4,3-b]pyridazine ring system could potentially undergo reactions involving the nitrogen atoms or the adjacent carbon atoms . The piperazine ring could participate in reactions involving the nitrogen atoms, and the chloro-methoxyphenyl group could undergo reactions involving the chlorine atom or the methoxy group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the electronegative chlorine atom could increase the compound’s polarity and potentially its solubility in polar solvents. The fused triazolo[4,3-b]pyridazine ring system could contribute to the compound’s stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel piperazine and triazolo-pyrazine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential application of such compounds in developing new antimicrobial agents (Patil et al., 2021; Bektaş et al., 2007).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has shown promising results in the development of antidiabetic medications. These compounds have been synthesized and evaluated for their potential to inhibit Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. This research highlights the possibility of using such compounds as a basis for new antidiabetic drugs (Bindu et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from the synthesis involving 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide have shown potential as anti-inflammatory and analgesic agents. A study involving novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from certain chemical reactions demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antioxidant Activity
The synthesis of triazolopyrimidines has also led to the evaluation of their antioxidant activities. These compounds, synthesized through a specific protocol, have been characterized and tested for their antimicrobial and antioxidant activities, highlighting the versatility of triazolo[4,3-b]pyridazin derivatives in medicinal chemistry (Gilava et al., 2020).
Prostate Cancer Treatment
Research into derivatives of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide, such as AZD3514, has explored their application in treating advanced prostate cancer. AZD3514, a small-molecule androgen receptor downregulator, represents a novel approachto addressing hormone-resistant forms of this disease, indicating the compound's relevance in oncological research and therapy development (Bradbury et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to potentially inhibit c-met kinase .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as c-met kinase, leading to inhibition of the kinase activity .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth, survival, and migration .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Inhibition of c-met kinase can lead to decreased cell growth and survival, potentially leading to anti-tumor activity .
Action Environment
Similar compounds have been reported to exhibit superior thermostability .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-14-3-2-12(18)10-13(14)20-17(26)24-8-6-23(7-9-24)16-5-4-15-21-19-11-25(15)22-16/h2-5,10-11H,6-9H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIRTMLDDBHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.